CCT 137690

Aurora kinase mitosis kinase profiling

CCT 137690 (CAS 1095382-05-0) is the only pan-Aurora (A/B/C) inhibitor with simultaneous nanomolar FLT3 kinase activity (FLT3 IC50 <0.5 nM; FLT3-ITD IC50 4 nM), enabling dual-mechanism studies not achievable with Aurora A-selective (MLN8237) or B-selective (AZD1152) alternatives. Uniquely validated in TH-MYCN transgenic neuroblastoma models and FLT3-ITD-D835Y resistance xenografts (T/C 37% at 75 mg/kg BID). Features quantified hERG IC50 (3.0 μM) and CYP450 IC50 (>10 μM) safety benchmarks for prospective cardiotoxicity risk management. Orally bioavailable. Ideal for preclinical oncology programs targeting MYCN-amplified and FLT3-mutant malignancies.

Molecular Formula C26H31BrN8O
Molecular Weight 551.5 g/mol
CAS No. 1095382-05-0
Cat. No. B1683879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT 137690
CAS1095382-05-0
Synonyms3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo(4,5-b)pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole
CCT 137690
CCT-137690
CCT137690
Molecular FormulaC26H31BrN8O
Molecular Weight551.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C
InChIInChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30)
InChIKeyGFLQCBTXTRCREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CCT 137690: Baseline Characteristics of the Aurora Kinase Inhibitor for Research Procurement


CCT 137690 (CAS 1095382-05-0) is an imidazo[4,5-b]pyridine derivative that functions as a potent, orally bioavailable inhibitor of Aurora kinases A, B, and C [1]. In biochemical assays, it exhibits IC50 values of 15 nM for Aurora A, 25 nM for Aurora B, and 19 nM for Aurora C [1]. The compound is distinguished by its additional potent inhibition of FLT3 kinase (IC50 <0.5 nM) and the FLT3-ITD mutant (IC50 4 nM) [2]. As a pan-Aurora inhibitor with dual FLT3 activity, CCT 137690 is utilized primarily in preclinical oncology research, particularly in models of MYCN-amplified neuroblastoma and FLT3-ITD positive acute myeloid leukemia [1][2].

Why CCT 137690 Cannot Be Substituted with Other Aurora Kinase Inhibitors


Substituting CCT 137690 with other Aurora kinase inhibitors (e.g., VX-680, ZM447439, MLN8237, or AZD1152) is not scientifically equivalent due to fundamental differences in target selectivity profiles, off-target liabilities, and documented in vivo performance. CCT 137690 uniquely combines potent pan-Aurora inhibition (A/B/C) with nanomolar FLT3 kinase activity, a dual mechanism that has been shown to overcome resistance to selective FLT3 inhibitors in AML models [1]. In contrast, many comparators are either Aurora A-selective (e.g., MLN8237, MK-5108), Aurora B-selective (e.g., AZD1152-HQPA), or lack the FLT3 activity that confers a distinct cellular phenotype [2]. Furthermore, CCT 137690 exhibits a specific hERG IC50 of 3.0 μM and CYP450 IC50 values >10 μM, safety margins that differ from other Aurora inhibitors and directly impact experimental design and interpretability [3][4]. The following quantitative evidence establishes the non-interchangeable nature of this compound.

CCT 137690 Quantitative Differentiation Evidence: Comparator-Based Data for Informed Procurement


Pan-Aurora Inhibition Profile of CCT 137690 Versus Selective Aurora Inhibitors

CCT 137690 is a pan-Aurora inhibitor with balanced low nanomolar potency against Aurora A, B, and C. In contrast, widely used comparators such as MLN8237 (Alisertib) and MK-5108 are Aurora A-selective, while AZD1152-HQPA (Barasertib) is Aurora B-selective. This differential selectivity profile directly impacts cellular phenotype: CCT 137690 induces multipolar spindle formation and G2/M accumulation, whereas selective FLT3 inhibition alone causes G1/S arrest [1]. The pan-Aurora activity of CCT 137690 is quantified below [2].

Aurora kinase mitosis kinase profiling

FLT3 Kinase Inhibition by CCT 137690 Enables Overcoming Resistance to Selective FLT3 Inhibitors

CCT 137690 exhibits potent inhibition of FLT3 kinase, including the clinically relevant FLT3-ITD mutant and the drug-resistant FLT3-ITD-D835Y mutant. This dual Aurora-FLT3 activity confers a unique advantage: CCT 137690 successfully inhibits the growth of FLT3-ITD-D835Y cells that are resistant to selective FLT3 inhibitors such as MLN518, AC220, and Sorafenib [1]. In a head-to-head in vivo comparison, CCT 137690 showed superior tumor growth inhibition in MOLM-13 xenografts compared to the selective FLT3 inhibitor MLN518 [2].

FLT3-ITD AML drug resistance

hERG and CYP450 Safety Margins of CCT 137690: Implications for In Vivo Study Design

CCT 137690 demonstrates a moderate inhibitory effect on the hERG potassium ion channel (IC50 = 3.0 μM) and minimal inhibition of major cytochrome P450 isoforms (IC50 >10 μM for CYP1A2, 2A6, 2C9, 2C19, 2D6, 3A4) [1][2]. These margins are critical for interpreting in vivo toxicity and drug-drug interaction studies. In contrast, some Aurora inhibitors like VX-680 (Tozasertib) have been associated with QTc prolongation in clinical trials, leading to its discontinuation [3].

hERG cardiotoxicity CYP450

Antiproliferative Activity of CCT 137690 Across Diverse Human Tumor Cell Lines

CCT 137690 exhibits broad antiproliferative activity against human tumor cell lines from various tissue origins, with GI50 values spanning 0.005 to 0.47 μM [1]. This potency range is comparable to other advanced Aurora inhibitors. For context, VX-680 (Tozasertib) has reported GI50 values of 0.015-0.2 μM across a panel of cancer cell lines [2]. The specific GI50 values for CCT 137690 in commonly used cell lines are provided below, enabling direct comparison for experimental planning.

antiproliferative cytotoxicity cancer cell lines

In Vivo Efficacy of CCT 137690 in MYCN-Amplified Neuroblastoma and Colon Carcinoma Xenografts

CCT 137690 demonstrates significant tumor growth inhibition in multiple in vivo models. In SW620 colon carcinoma xenografts, oral administration of CCT 137690 produced a T/C ratio of 37% at 75 mg/kg, with no observed toxicity or body weight loss [1]. In a transgenic TH-MYCN mouse model of neuroblastoma that spontaneously develops tumors, CCT 137690 significantly inhibited tumor growth and downregulated MYCN protein expression [2]. This transgenic model is particularly stringent and predictive of clinical activity in MYCN-amplified neuroblastoma.

xenograft neuroblastoma in vivo efficacy

Cellular Phenotype Induction: G2/M Arrest and Apoptosis Versus G1/S Arrest with Selective FLT3 Inhibitors

The dual inhibition of Aurora and FLT3 kinases by CCT 137690 produces a unique cell cycle phenotype distinct from selective FLT3 inhibitors. In FLT3-ITD positive AML cells, CCT 137690 induces G2/M phase accumulation and subsequent apoptosis, whereas the selective FLT3 inhibitor MLN518 causes G1/S arrest [1]. This differential phenotype is attributed to the compound's Aurora kinase inhibitory activity superimposed on FLT3 inhibition. Furthermore, continuous exposure of tumor cells to CCT 137690 causes multipolar spindle formation, chromosome misalignment, and polyploidy, classic hallmarks of Aurora B inhibition [2].

cell cycle apoptosis phenotype

CCT 137690: Validated Research and Industrial Application Scenarios


Investigation of MYCN-Amplified Neuroblastoma in Transgenic Mouse Models

CCT 137690 is uniquely validated for studies in MYCN-amplified neuroblastoma. The compound downregulates MYCN protein expression in neuroblastoma cell lines and significantly inhibits tumor growth in the TH-MYCN transgenic mouse model, which spontaneously develops neuroblastoma [1]. This model is highly predictive of clinical activity in aggressive pediatric neuroblastoma. Researchers should utilize CCT 137690 at oral doses of 75-100 mg/kg BID to achieve target modulation and tumor growth inhibition without overt toxicity [1][2].

Overcoming FLT3 Inhibitor Resistance in FLT3-ITD Positive AML Models

For studies focused on acquired resistance to selective FLT3 inhibitors (e.g., AC220, Sorafenib, MLN518), CCT 137690 provides a validated tool compound. The compound inhibits the growth of FLT3-ITD-D835Y mutant cells, which are resistant to selective FLT3 inhibitors, both in vitro and in vivo [1]. In MOLM-13-RES xenografts, oral CCT 137690 at 75 mg/kg BID produced a T/C of 37%, with superior efficacy compared to MLN518 [1][2]. This scenario is particularly relevant for researchers investigating dual Aurora-FLT3 targeting as a strategy to circumvent clinical resistance mechanisms.

Pan-Aurora Kinase Inhibition with Defined Safety Margins for In Vivo Pharmacology

CCT 137690 is appropriate for in vivo studies requiring balanced inhibition of Aurora A, B, and C kinases with predictable safety margins. The compound's hERG IC50 of 3.0 μM and CYP450 IC50 >10 μM provide quantifiable benchmarks for avoiding cardiotoxicity and drug-drug interactions during dosing [1][2]. Unlike VX-680 (Tozasertib), which was associated with clinical QTc prolongation, CCT 137690's hERG margin allows researchers to prospectively design studies with minimized cardiac risk. Oral bioavailability supports convenient dosing in rodent xenograft models .

Cellular Phenotype Analysis of Combined Aurora and FLT3 Inhibition

CCT 137690 enables investigation of the unique cellular consequences of dual Aurora-FLT3 kinase inhibition. Treatment of FLT3-ITD positive AML cells with CCT 137690 produces G2/M accumulation and apoptosis, a phenotype distinct from the G1/S arrest caused by selective FLT3 inhibitors [1]. Additionally, the compound induces classic Aurora inhibition phenotypes including multipolar spindle formation, chromosome misalignment, and polyploidy in solid tumor cell lines [2]. Researchers can leverage this distinct phenotypic signature as a functional readout for target engagement in mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT 137690

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.